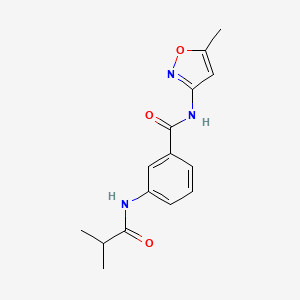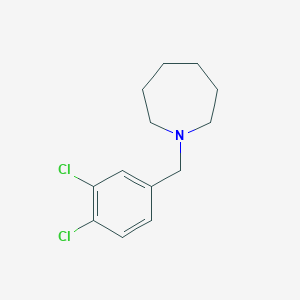
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various areas of research. BFA is a derivative of acetanilide and belongs to the class of organic compounds known as arylacetamides.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide exerts its effects by binding to the ADP-ribosylation factor (ARF) protein, which is involved in the regulation of the Golgi apparatus. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide causes the dissociation of ARF from the Golgi apparatus, leading to the disruption of Golgi function. This disruption results in the accumulation of proteins and lipids in the endoplasmic reticulum and the induction of stress responses.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to induce various biochemical and physiological effects in cells. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been shown to affect the secretion of proteins and lipids, alter the composition of the Golgi apparatus, and induce stress responses. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has also been found to affect the trafficking of membrane proteins and the secretion of neurotransmitters in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide is a potent inhibitor of the Golgi apparatus and can be used to study the role of the Golgi apparatus in various cellular processes. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide is also a relatively easy compound to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to the use of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide in lab experiments. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has a short half-life and can be toxic to cells at high concentrations. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide also affects the secretion of proteins and lipids, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide analogs with improved pharmacological properties, such as increased potency and decreased toxicity. Another area of research is the identification of new targets for N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, which could lead to the development of new therapies for cancer and other diseases. Finally, further studies are needed to elucidate the role of the Golgi apparatus in various cellular processes and the mechanisms by which N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide affects these processes.
Conclusion
In conclusion, N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, or N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide, is a chemical compound that has significant potential for use in various areas of scientific research. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the growth of cancer cells, affect the secretion of proteins and lipids, and alter the trafficking of membrane proteins in neurons. While there are limitations to the use of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide in lab experiments, further research on N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide could lead to the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-bromo-2-fluoroaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide. The yield of the synthesis process is approximately 70%.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential applications in various areas of research. One of the most significant applications of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide is in the field of cancer research. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the growth of cancer cells by disrupting the Golgi apparatus, which is involved in the secretion of proteins and lipids. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has also been used in neuroscience research to study the role of the Golgi apparatus in neuronal function. N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide has been found to affect the secretion of neurotransmitters and the trafficking of membrane proteins in neurons.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c15-10-3-6-13(12(17)8-10)18-14(19)7-9-1-4-11(16)5-2-9/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJXJHHKAFKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6276943 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)



![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)

![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)






![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)